Steroid Sulfatase-IN-8 vs. Irosustat (STX64): 8-Fold Superior Potency in Placental Microsomes
In a direct head-to-head comparison within the same study, Steroid sulfatase-IN-8 (compound 7, 10-membered ring) demonstrates an 8-fold higher inhibitory potency against STS in a placental microsome (PM) preparation compared to the first-in-class clinical inhibitor Irosustat (compound 1, 7-membered ring) [1]. This difference is quantified by IC50 values of 1 nM for Steroid sulfatase-IN-8 versus 8 nM for Irosustat [1].
| Evidence Dimension | In vitro STS inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Irosustat (STX64, BN83495), IC50 = 8 nM |
| Quantified Difference | 8-fold more potent (1 nM vs. 8 nM) |
| Conditions | Placental microsome (PM) preparation |
Why This Matters
For researchers requiring maximum in vitro STS inhibition in cell-free systems, Steroid sulfatase-IN-8 offers a significant potency advantage over the well-characterized clinical candidate Irosustat.
- [1] Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., Sutcliffe, O. B., Malini, B., Mahon, M. F., ... & Potter, B. V. L. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. View Source
